molecular formula C15H9ClF3NO5 B13415236 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate CAS No. 50594-44-0

5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate

Cat. No.: B13415236
CAS No.: 50594-44-0
M. Wt: 375.68 g/mol
InChI Key: PSWSPFSDVZVVDC-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Acifluorfen, and it is primarily used as a herbicide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate involves several steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-nitrophenyl acetate under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated products, and substituted phenoxy derivatives .

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate involves its interaction with specific molecular targets. As a herbicide, it inhibits the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and ultimately plant death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

50594-44-0

Molecular Formula

C15H9ClF3NO5

Molecular Weight

375.68 g/mol

IUPAC Name

[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] acetate

InChI

InChI=1S/C15H9ClF3NO5/c1-8(21)24-14-7-10(3-4-12(14)20(22)23)25-13-5-2-9(6-11(13)16)15(17,18)19/h2-7H,1H3

InChI Key

PSWSPFSDVZVVDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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